2-Pentadecanol
Overview
Description
2-Pentadecanol is a chemical compound with the molecular formula C15H32O . It is also known by other names such as Pentadecan-2-ol and sec-Pentadecyl alcohol . It is a colorless liquid with a faint odor of alcohol .
Synthesis Analysis
While specific synthesis methods for 2-Pentadecanol were not found in the search results, 1-Pentadecanol, a related compound, has been used as a starting reagent for the asymmetric synthesis of jaspine B .Molecular Structure Analysis
The molecular structure of 2-Pentadecanol consists of 15 carbon atoms, 32 hydrogen atoms, and one oxygen atom . The molecular weight is 228.414 Da . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
2-Pentadecanol, being an alcohol, can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases . It can also react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert it to aldehydes or ketones .Physical And Chemical Properties Analysis
2-Pentadecanol has a molecular weight of 228.414 Da . It is a colorless liquid with a faint odor of alcohol . More detailed physical and chemical properties, such as heat capacity, viscosity, and vapor pressure, can be found in the source .Scientific Research Applications
Surface Chemistry
- Fluidity in Binary Monolayers : Nakahara et al. (2019) explored the interactions between pentadecanol (H15OH) and (perfluorohexyl)nonanol (F6H9OH) at the air−water interface. Their findings highlight the miscibility and phase behavior of these components, revealing the potential of 2-Pentadecanol in understanding surface chemistry phenomena (Nakahara, Minamisono, & Shibata, 2019).
Pharmacology and Biochemistry
- Isolation from Plant Sources : Khan et al. (2013) isolated a long-chain ester, similar to 2-Pentadecanol, from the rhizome of Polygonatumverticillatum, exhibiting potent tyrosinase inhibition, underscoring its relevance in pharmacological research (Khan, Saeed, Khan, ul-Haq, Muhammad, & Ghaffar, 2013).
Pheromone Research
- Pheromone Analogs in Pine Sawflies : Anderbrant et al. (2010) investigated analogs of diprionol, a pheromone component related to 2-Pentadecanol, in pine sawflies. Their research provides insights into insect behavior and pheromone chemistry (Anderbrant, Löfqvist, Hedenström, Bång, Tai, & Högberg, 2010).
Catalysis and Chemical Reactions
- Catalysis in Chemical Reactions : Tran et al. (2014) studied the Cu(I)-catalyzed reactions of 2-nitrosopyridine with dienes, providing insights into regioselectivity and coordination effects in catalysis, which could be relevant for understanding the reactivity of compounds like 2-Pentadecanol (Tran, Liu, Houk, & Nicholas, 2014).
Materials Science
- In Magnetic Resonance Imaging (MRI) : Drahoš et al. (2011) investigated Mn2+ complexes with pyridine-based macrocycles, which involve structures similar to 2-Pentadecanol, for potential use in MRI contrast agents (Drahoš, Kotek, Císařová, Hermann, Helm, Lukeš, & Tóth, 2011).
Energy and Fuels
- Biodiesel and Combustion : Devarajan et al. (2020) explored the use of 1-Pentadecanol as an ignition enhancer in biodiesel/diesel blends, highlighting its potential in improving fuel efficiency and reducing emissions (Devarajan, Munuswamy, Nagappan, & Ganesan, 2020).
Nutrition and Metabolism
- Biomarker for Dietary Fiber Intake : Weitkunat et al. (2017) discussed odd-chain fatty acids, similar to 2-Pentadecanol, as biomarkers for dietary fiber intake, revealing their role in understanding human nutrition and metabolism (Weitkunat, Schumann, Nickel, Hornemann, Petzke, Schulze, Pfeiffer, & Klaus, 2017).
Safety And Hazards
Future Directions
Recent research suggests that pentadecanoic acid, a related compound, has broad activities relevant to protecting cardiometabolic, immune, and liver health . These studies further support the emerging role of C15:0 as an essential fatty acid . Future research may explore the potential of 2-Pentadecanol in similar contexts.
properties
IUPAC Name |
pentadecan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h15-16H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVGHPMGQNBJRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870899 | |
Record name | 2-pentadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentadecanol | |
CAS RN |
1653-34-5 | |
Record name | (±)-2-Pentadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1653-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadecan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentadecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-pentadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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